6-ethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
6-ethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 6-position, a carboxamide group at the 4-position, and a 3-(methylsulfanyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Substitution Reactions:
Attachment of the 3-(methylsulfanyl)phenyl Group: This step involves the coupling of the pyrimidine ring with a 3-(methylsulfanyl)phenyl derivative, which can be facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-ethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 6-ethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2,4-diamino-6-ethylpyrimidine and 4-amino-6-ethylpyrimidine share structural similarities with 6-ethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide.
Phenylpyrimidines: Compounds like 4-phenylpyrimidine and 2-phenylpyrimidine also have similar core structures.
Uniqueness
This compound is unique due to the presence of the 3-(methylsulfanyl)phenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific biological targets and improve its pharmacokinetic profile .
Properties
Molecular Formula |
C14H15N3OS |
---|---|
Molecular Weight |
273.36 g/mol |
IUPAC Name |
6-ethyl-N-(3-methylsulfanylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H15N3OS/c1-3-10-8-13(16-9-15-10)14(18)17-11-5-4-6-12(7-11)19-2/h4-9H,3H2,1-2H3,(H,17,18) |
InChI Key |
XTHGAPMBVIEWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)C(=O)NC2=CC(=CC=C2)SC |
Origin of Product |
United States |
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